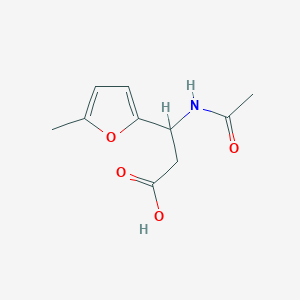
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that features both an acetamido group and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with acetamide under acidic conditions to form the intermediate 3-acetamido-5-methylfuran. This intermediate is then subjected to a series of reactions, including oxidation and carboxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids. This method is advantageous due to its environmentally friendly nature and high efficiency .
化学反応の分析
Types of Reactions
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include 3-acetamido-5-carboxyfuran and various substituted derivatives of the original compound.
科学的研究の応用
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe in studying biological systems and interactions.
Industry: Used in the production of nitrogen-containing polymers and other industrial materials
作用機序
The mechanism of action of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Acetamido-5-acetylfuran: Another derivative of furan with similar structural features.
3-Acetamido-5-carboxyfuran:
Uniqueness
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is unique due to its combination of an acetamido group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-acetamido-3-(5-methylfuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-3-4-9(15-6)8(5-10(13)14)11-7(2)12/h3-4,8H,5H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZMASHQFUKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














